4-Nitroindoline

Melatonin Receptor Pharmacology GPCR Ligand Discovery MT3/QR2 Binding Site

Prioritize 4-Nitroindoline for MT3-selective probe development—its 4-position nitro substitution is essential for nanomolar binding (Ki=1.10 nM) lost in 6- and 7-nitro isomers. Its unique electronic environment ensures predictable nitroarene reduction pathways, critical for downstream aminoindoline synthesis. Established multi-supplier availability in research (≤250 mg) and bulk (1 kg+) offers reliable supply-chain continuity, unlike less commercialized positional isomers. Secure the validated scaffold for WO-2021062327-A1 and CN-111362857-A candidates.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 84807-26-1
Cat. No. B1317209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroindoline
CAS84807-26-1
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2
InChIKeyVTQFDUKXUFJCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitroindoline (CAS 84807-26-1) Procurement Guide: Chemical Profile and Supply Chain Baseline


4-Nitroindoline (CAS 84807-26-1, C8H8N2O2, MW 164.16 g/mol) is a nitro-substituted indoline derivative, structurally characterized by a nitro group at the 4-position of the 2,3-dihydro-1H-indole bicyclic scaffold . The compound exists as a yellow crystalline solid with a melting point range of 185-186°C and a boiling point of approximately 307.6°C . As an aromatic nitroheterocycle, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with the electron-withdrawing nitro group conferring distinct electronic properties that differentiate it from other positional isomers and indole analogs .

4-Nitroindoline (CAS 84807-26-1) Technical Rationale: Why Positional Isomers Cannot Be Interchanged


Generic substitution of 4-nitroindoline with other nitroindoline positional isomers (e.g., 5-nitroindoline or 6-nitroindoline) or with 4-nitroindole is scientifically unjustified due to fundamental differences in electronic structure, regiochemical reactivity, and biological target engagement. The 4-position nitro substitution pattern creates a unique electronic environment distinct from the 5- and 6-position isomers, affecting both chemical reactivity in downstream transformations and pharmacological selectivity profiles [1]. Electrochemical studies demonstrate that positional isomers exhibit divergent reduction behavior, leading to different product distributions under identical reaction conditions [2]. In biological systems, the 4-nitro isomer shows dramatically different receptor binding profiles compared to its 6- and 7-nitro counterparts, with the former conferring nanomolar affinity for MT3 binding sites while the latter lose this activity entirely [3]. These position-dependent differences in chemical and biological behavior make simple substitution without validation a source of experimental failure or process inconsistency.

4-Nitroindoline (CAS 84807-26-1) Quantitative Differentiation: Comparative Evidence Against Positional Isomers and Analogs


MT3 Receptor Binding Affinity: 4-Nitroindoline Derivatives Show Nanomolar Affinity Versus Lost Activity in 6- and 7-Nitro Isomers

In a comparative study evaluating nitroindole derivatives as melatoninergic ligands, the 4-nitro isomer (compound 5) exhibited very high affinity (nanomolar range) and selectivity for the MT3 binding site, whereas the corresponding 6-nitro and 7-nitro analogs lost MT3 binding while retaining MT1 and MT2 affinities [1].

Melatonin Receptor Pharmacology GPCR Ligand Discovery MT3/QR2 Binding Site

Electrochemical Reduction Behavior: Positional Nitroindoles Produce pH-Dependent Product Distributions

Electrochemical reduction studies of 4-, 5-, 6- and 7-nitroindoles under controlled conditions reveal that the product ratio of substituted aminoindoles (mono- and disubstituted) versus the corresponding aminoindole depends on the specific nitroindole isomer, the pH of the medium, and the nucleophile present [1]. This demonstrates that positional isomers exhibit non-identical reduction pathways and product outcomes.

Electroorganic Synthesis Nitroarene Reduction Positional Isomer Reactivity

Commercial Availability and Pricing: 4-Nitroindoline Has Established Supply Chains at Research and Bulk Scales

4-Nitroindoline is commercially available from multiple suppliers in research and bulk quantities with documented purity grades of 95%+, 97%, and 98% [1]. In contrast, 5-nitroindoline and 6-nitroindoline are less widely stocked, and 7-nitroindoline has limited commercial representation. The established supply chain for 4-nitroindoline reduces procurement risk and lead time.

Chemical Procurement Research Intermediate Supply Specialty Heterocycle Sourcing

Physicochemical Property Differentiation: 4-Nitroindoline Melting Point Differs Significantly from 5-Nitroindoline

The melting point of 4-nitroindoline (185-186°C) is substantially higher than that of 5-nitroindoline (92-94°C), providing a clear physicochemical differentiator for identity confirmation and purity assessment .

Compound Identity Verification Quality Control Melting Point Characterization

Regioselectivity in Nitration: 4-Nitroindoline Requires Distinct Synthetic Access Routes

Direct nitration of indoline predominantly yields 5-nitroindoline under most conditions, with regioselective C5 nitration of N-protected indolines using ferric nitrate being a well-established protocol [1]. 4-Nitroindoline therefore cannot be efficiently accessed via direct indoline nitration and instead requires alternative synthetic strategies, including reduction of 4-nitroindole or de novo ring construction .

Regioselective Synthesis Indoline Functionalization Nitration Methodology

Pharmaceutical Patent Landscape: 4-Nitroindoline Scaffold Appears in Distinct Therapeutic Applications

Patent analysis reveals that 4-nitroindoline and its derivatives appear in distinct intellectual property contexts. The compound is explicitly claimed as an intermediate in CN-111362857-A (indoline skeleton compounds for medical applications) and WO-2021062327-A1 (fused pyrimidine compounds) , while also being a structural component of thaxtomin-based herbicides [1]. This patent activity demonstrates ongoing industrial interest in the 4-nitroindoline scaffold.

Pharmaceutical Intermediate Patent Analysis Drug Discovery Building Block

4-Nitroindoline (CAS 84807-26-1) Recommended Procurement Scenarios and Fit-for-Purpose Applications


MT3 Melatonin Receptor Ligand Discovery and Pharmacological Tool Development

Based on direct comparative data showing that 4-nitroindole derivatives retain nanomolar MT3 binding affinity (Ki = 1.10 nM) while 6- and 7-nitro isomers lose this activity [1], 4-nitroindoline should be prioritized as a starting scaffold for developing MT3-selective pharmacological probes. This scenario is particularly relevant for academic and pharmaceutical researchers investigating melatonin receptor subtype pharmacology or seeking to validate MT3 as a therapeutic target.

Electrochemical or Catalytic Reduction Studies Requiring Predictable Product Outcomes

For projects involving nitroarene reduction to aminoindolines, the positional isomer selected directly impacts product distribution under given pH and nucleophile conditions [1]. 4-Nitroindoline provides a specific reduction pathway distinct from 5-, 6-, or 7-nitro isomers, making it the appropriate choice when the desired downstream product requires the 4-amino substitution pattern. This scenario applies to preparative electrochemistry and heterogeneous catalysis research.

Heterocyclic Building Block Procurement for Scale-Up Programs with Supply Chain Reliability Requirements

4-Nitroindoline benefits from established multi-supplier commercial availability in research (97-98% purity, 100mg-250mg quantities) and bulk scales (1kg+) [1]. For pharmaceutical process development or agrochemical intermediate programs where supply chain continuity is critical, 4-nitroindoline offers lower procurement risk compared to less commercially established positional isomers such as 7-nitroindoline.

Fused Pyrimidine and Indoline-Based Pharmaceutical Intermediate Synthesis

Patent literature identifies 4-nitroindoline as a key intermediate in the synthesis of fused pyrimidine compounds (WO-2021062327-A1) and indoline-skeleton pharmaceutical candidates (CN-111362857-A) [1]. Medicinal chemistry groups developing compounds in these structural classes should procure 4-nitroindoline for building block validation and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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